(3R,5R)-Rosuvastatin Lactone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

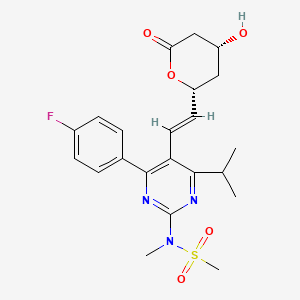

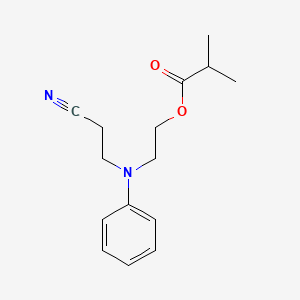

“(3R,5R)-Rosuvastatin Lactone” is a compound with the molecular formula C22H26FN3O5S . It is also known by other names such as “N-[4-(4-fluorophenyl)-5-[(E)-2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide” and "ent-Rosuvastatin Lactone" .

Molecular Structure Analysis

The molecular weight of “(3R,5R)-Rosuvastatin Lactone” is 463.5 g/mol . The compound has a complex structure with a pyrimidine ring and a lactone ring . The IUPAC name of the compound is "N-[4-(4-fluorophenyl)-5-[(E)-2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide" .

Physical And Chemical Properties Analysis

“(3R,5R)-Rosuvastatin Lactone” has several computed properties. It has a molecular weight of 463.5 g/mol, an XLogP3-AA of 2.4, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 9, a rotatable bond count of 6, an exact mass of 463.15772027 g/mol, a monoisotopic mass of 463.15772027 g/mol, a topological polar surface area of 118 Ų, a heavy atom count of 32, a formal charge of 0, and a complexity of 779 .

科学的研究の応用

Biotechnological Applications

Alcohol dehydrogenases (ADHs) are a group of oxidoreductases that catalyze the interconversion between alcohols and aldehydes or ketones. They have been widely studied and applied in the asymmetric synthesis of chiral alcohols, such as “(3R,5R)-Rosuvastatin Lactone”. The fundamental research and wide applications of ADHs in the preparation of enantiomerically pure compounds have drawn more attention in recent years .

Asymmetric Synthesis

“(3R,5R)-Rosuvastatin Lactone” can be used in the asymmetric synthesis of other compounds. For example, it has been used in the synthesis of (−)-®-massoia lactone, ®-δ-decalactone, and (+)-(3R,5R)-3-hydroxydecano-5-lactone .

Pheromone Research

“(3R,5R)-Rosuvastatin Lactone” has been used in the synthesis of (5S,7R)-7-hydroxydodecano-5-lactone, a component of the giant danaine butterfly Idea leuconoe pheromone .

Formal Syntheses

“(3R,5R)-Rosuvastatin Lactone” has been used in the formal syntheses of verbalactone and Tolypothrix pentaether .

作用機序

(2) Mode of Action: Here’s how it works:

(3) Biochemical Pathways: The affected pathways include:

(5) Result of Action:

(6) Action Environment: Environmental factors affecting efficacy and stability:

: Phenotypic, molecular, and in silico characterization of coumarin as carbapenemase inhibitor : Biochemical exploration of β-lactamase inhibitors : Endophytic Fungi—Alternative Sources of Cytotoxic Compounds

特性

IUPAC Name |

N-[4-(4-fluorophenyl)-5-[(E)-2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O5S/c1-13(2)20-18(10-9-17-11-16(27)12-19(28)31-17)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)32(4,29)30/h5-10,13,16-17,27H,11-12H2,1-4H3/b10-9+/t16-,17+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOEGVMSNJOCVHT-ZUQFGZKASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C=CC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NC(=NC(=C1/C=C/[C@H]2C[C@H](CC(=O)O2)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,5R)-Rosuvastatin Lactone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2h-Furo[2,3-e]isoindole](/img/structure/B586199.png)

![N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide](/img/structure/B586200.png)